1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid
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Description
1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Biological Activity
1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid, a derivative of bicyclo[1.1.1]pentane (BCP), has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its role as a bioisostere, its anti-inflammatory properties, and its applications in drug development.
Structural Characteristics
Bicyclo[1.1.1]pentane Framework
The bicyclo[1.1.1]pentane structure is characterized by a rigid three-dimensional conformation that allows it to mimic the phenyl ring in various bioactive compounds. This property makes it a valuable bioisostere, enhancing the metabolic stability and pharmacokinetic profiles of drugs while potentially reducing toxicity associated with traditional aromatic systems .
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including this compound. For instance, compounds incorporating the BCP motif have been shown to modulate inflammatory responses effectively:
- Lipoxin A4 Mimetics : Research demonstrated that BCP-containing lipoxin A4 mimetics exhibited significant anti-inflammatory activity by attenuating lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines, resulting in a substantial reduction in pro-inflammatory cytokine release .
- Inhibition Studies : One study reported that specific BCP derivatives could inhibit inflammatory pathways at picomolar concentrations, showcasing their potential as therapeutic agents for conditions driven by excessive inflammation .
Drug Development Applications
The unique properties of this compound have made it a candidate for various drug development applications:
- Bioisosteric Replacement : The compound has been utilized as a bioisostere for phenyl rings in drug candidates, effectively addressing issues related to metabolic stability and selectivity. This approach has led to the discovery of potent inhibitors for targets such as indoleamine 2,3-dioxygenase (IDO), which is significant in cancer immunotherapy .
- Pharmacokinetic Improvements : By replacing less stable moieties with the BCP structure, researchers have achieved improved pharmacokinetic profiles for several compounds, allowing for better oral bioavailability and reduced side effects .
Case Study 1: IDO Inhibitors
A notable case involved the development of IDO inhibitors where the central phenyl ring was substituted with a bicyclo[1.1.1]pentane moiety. This modification resulted in compounds with enhanced potency and selectivity while circumventing issues related to amide hydrolysis that plagued earlier designs .
Compound | Potency (IC50) | Selectivity | Metabolic Stability |
---|---|---|---|
Original Compound | High | Moderate | Low |
BCP Substituted Compound | Very High | High | Improved |
Case Study 2: Anti-Inflammatory BCP Derivatives
Another study focused on synthesizing BCP derivatives as lipoxin A4 mimetics demonstrated their efficacy in reducing inflammatory markers:
Compound | Inflammatory Marker Reduction (%) | IC50 (pM) |
---|---|---|
Control | 0 | N/A |
BCP-sLXm | 50 | <10 |
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-methylbicyclo[1.1.1]pentane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-7-2-4(3-7)5(7)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
YHQAHYMMYNOBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)C2C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.